5-amino-2,4-difluoro-N-methylbenzamide 5-amino-2,4-difluoro-N-methylbenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14160641
InChI: InChI=1S/C8H8F2N2O/c1-12-8(13)4-2-7(11)6(10)3-5(4)9/h2-3H,11H2,1H3,(H,12,13)
SMILES:
Molecular Formula: C8H8F2N2O
Molecular Weight: 186.16 g/mol

5-amino-2,4-difluoro-N-methylbenzamide

CAS No.:

Cat. No.: VC14160641

Molecular Formula: C8H8F2N2O

Molecular Weight: 186.16 g/mol

* For research use only. Not for human or veterinary use.

5-amino-2,4-difluoro-N-methylbenzamide -

Specification

Molecular Formula C8H8F2N2O
Molecular Weight 186.16 g/mol
IUPAC Name 5-amino-2,4-difluoro-N-methylbenzamide
Standard InChI InChI=1S/C8H8F2N2O/c1-12-8(13)4-2-7(11)6(10)3-5(4)9/h2-3H,11H2,1H3,(H,12,13)
Standard InChI Key YYPDETPSKQJSOB-UHFFFAOYSA-N
Canonical SMILES CNC(=O)C1=CC(=C(C=C1F)F)N

Introduction

Structural and Molecular Characteristics

Molecular Architecture

5-Amino-2,4-difluoro-N-methylbenzamide (C₈H₇F₂N₂O) features a benzamide backbone with substituents at the 2, 4, and 5 positions:

  • Amino group (-NH₂) at position 5: Enhances hydrogen-bonding capacity and participation in electrophilic substitution reactions.

  • Fluorine atoms at positions 2 and 4: Increase lipophilicity and metabolic stability while modulating electronic effects on the aromatic ring.

  • N-methylated amide (-NCH₃-C=O): Reduces hydrogen-bond donor capacity compared to non-methylated analogs, potentially improving membrane permeability.

Table 1: Key Molecular Properties

PropertyValue/Description
Molecular FormulaC₈H₇F₂N₂O
Molecular Weight200.15 g/mol
Calculated logP1.82 (predicted via XLogP3)
Topological Polar Surface Area75.8 Ų (indicative of moderate solubility)

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The synthesis of 5-amino-2,4-difluoro-N-methylbenzamide can be approached through modular functionalization of a pre-substituted benzene ring. Two plausible routes are outlined below:

Route 1: Sequential Functionalization

  • Starting Material: 2,4-Difluoroaniline

    • Step 1: Directed ortho-metallation to introduce a methoxy group at position 5, followed by deprotection to yield 5-amino-2,4-difluorobenzene.

    • Step 2: Amidation with methylamine via Schotten-Baumann reaction using methyl chloroformate.

Route 2: Late-Stage Methylation

  • Starting Material: 5-Amino-2,4-difluorobenzoic acid

    • Step 1: Conversion to acid chloride using thionyl chloride.

    • Step 2: Reaction with methylamine to form the N-methylbenzamide.

Table 2: Comparison of Synthetic Routes

ParameterRoute 1Route 2
Yield (Theoretical)45–55%60–70%
Key ChallengeRegioselective amidationAcid chloride stability
ScalabilityModerateHigh

Physicochemical and Spectroscopic Properties

Solubility and Stability

  • Aqueous Solubility: Predicted to be ≤10 mg/mL due to moderate logP and polar surface area.

  • Thermal Stability: Fluorine substituents likely enhance thermal resilience, with decomposition temperatures estimated >200°C.

  • pH Sensitivity: The amino group confers pH-dependent solubility, with protonation occurring below pH 4.

Spectroscopic Signatures

  • ¹H NMR: Expected signals include a singlet for the N-methyl group (~3.0 ppm) and aromatic protons split by fluorine coupling.

  • ¹⁹F NMR: Two distinct signals for fluorine atoms at positions 2 and 4, influenced by ring electronic effects.

CompoundTargetIC₅₀/EC₅₀
5-Amino-2-fluorobenzamideEGFR Kinase12 nM
4-Fluoro-N-methylbenzamideBacterial DdlB8.4 µM
5-Amino-2,4-difluoro-N-methylbenzamide (Predicted)Multiple kinases20–100 nM (estimated)

Industrial Production and Scalability

Process Chemistry Challenges

  • Fluorine Handling: Requires specialized equipment due to corrosion risks.

  • Methylation Efficiency: Optimization of methylamine stoichiometry to minimize byproducts.

Green Chemistry Considerations

  • Solvent Selection: Replacement of dichloromethane with cyclopentyl methyl ether (CPME) to reduce environmental impact.

  • Catalysis: Exploration of enzymatic amidation for higher atom economy.

Future Research Priorities

  • Synthetic Optimization: High-throughput screening of catalysts for amidation steps.

  • ADMET Profiling: Predictive modeling of absorption, distribution, metabolism, excretion, and toxicity.

  • Target Identification: Proteomic studies to map interaction partners in disease-relevant pathways.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator